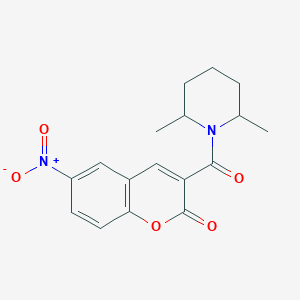

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Description

3-(2,6-Dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 6-nitro substitution on the chromen-2-one core and a 2,6-dimethylpiperidine-1-carbonyl group at position 3. Although direct evidence on this compound’s synthesis or applications is absent in the provided materials, its structural features align with extensively studied coumarin derivatives, enabling comparisons based on substituent effects .

Properties

IUPAC Name |

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-10-4-3-5-11(2)18(10)16(20)14-9-12-8-13(19(22)23)6-7-15(12)24-17(14)21/h6-11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQKJJZUBUINHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. The nitration reaction introduces the nitro group at the 6-position, while the carbonyl group at the 3-position is introduced through a subsequent reaction with 2,6-dimethylpiperidine-1-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale synthesis also requires efficient purification techniques to remove by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine group, resulting in different biological activities.

Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Nitroso derivatives and nitrate esters.

Reduction: : Amines and hydroxylamines.

Substitution: : Amides, esters, and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine

In medicine, this compound is being explored for its pharmacological properties. Its ability to undergo redox reactions makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one exerts its effects involves its interaction with molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carbonyl group can form hydrogen bonds, influencing the compound's binding affinity to biological targets.

Molecular Targets and Pathways

Enzymes: : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: : It can bind to specific receptors, modulating their activity.

DNA: : Interaction with DNA can lead to changes in gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The target compound’s uniqueness lies in its 3-(2,6-dimethylpiperidine-1-carbonyl) substituent, distinguishing it from other coumarins with triazole, thiazole, or simple aryl groups at position 3. Key comparisons include:

A. Substituent Diversity at Position 3

- Triazole-containing coumarins (e.g., compounds 8r, 8s, 8t): Feature 1,2,3-triazole rings linked via benzyl or nitrobenzyl groups.

- Thiazole-Schiff base derivatives (e.g., SVN 1-11): Incorporate 2-aminothiazole cores modified with benzylidene or halogenated aromatic groups. These exhibit planar structures conducive to intercalation or enzyme inhibition .

- Piperidine-carbonyl group : The 2,6-dimethylpiperidine introduces a bicyclic, aliphatic structure, likely improving lipid solubility and altering steric interactions compared to aromatic substituents.

B. Nitro Group Positioning

The 6-nitro substitution is shared with SVN 1-11 and 8v, which are associated with enhanced electrophilicity and bioactivity (e.g., anti-mycobacterial effects). In contrast, compounds like 8r and 8s have nitro groups on peripheral benzyl rings, altering electronic distribution .

Physicochemical Properties

Data from analogues suggest substituents significantly influence melting points and solubility:

Trends :

- Triazole derivatives (e.g., 8v) exhibit moderate melting points (158–209°C), correlating with polar functional groups.

- Piperidine-carbonyl group : Expected to lower melting points compared to rigid triazoles due to reduced crystallinity from aliphatic flexibility.

Biological Activity

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is an organic compound that has gained attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, molecular targets, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the chromen-2-one family and features a unique combination of a nitro group and a piperidine moiety. Its IUPAC name is 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one, with the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O5 |

| Molecular Weight | 342.34 g/mol |

| CAS Number | 326884-22-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group acts as an electrophile, capable of reacting with nucleophiles, while the carbonyl group can form hydrogen bonds, influencing binding affinity to targets.

Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes, thereby affecting metabolic pathways.

- Receptors : It can bind to receptors, modulating their activity and influencing physiological responses.

- DNA : Interaction with DNA can lead to alterations in gene expression, potentially impacting cellular functions.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds derived from this structure were screened for their efficacy against HIV-1 strains. The results indicated that certain derivatives showed potent anti-HIV activity with low cytotoxicity:

| Compound | EC50 (nM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound A | 2.20 | 215 | 97,727 |

| Compound B | 1.75 | 117 | 66,857 |

| ETR (control) | 2.81 | 83.3 | 29.7 |

These findings suggest that modifications to the piperidine ring enhance the antiviral potency while maintaining low toxicity levels .

Antioxidant Properties

The compound has also been investigated for its antioxidant activities. Its ability to undergo redox reactions positions it as a candidate for therapeutic applications in conditions involving oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Case Studies

- Study on HIV Inhibition : A study focused on various derivatives of piperidine-substituted chromenones demonstrated that specific modifications significantly enhanced anti-HIV activity while minimizing cytotoxic effects. The structure–activity relationship (SAR) highlighted that substituents on the phenyl ring were crucial for activity enhancement .

- Oxidative Stress Model : In a cellular model of oxidative stress, compounds similar to this compound exhibited protective effects against induced oxidative damage, showcasing their potential in therapeutic applications for diseases characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.